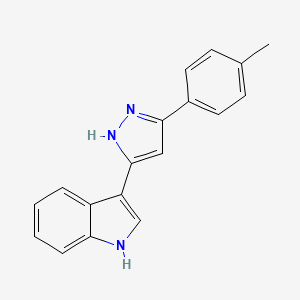
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- involves its interaction with specific molecular targets. The indole and tolyl groups may contribute to its binding affinity and specificity towards enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazole, 3-(4-tolyl)-: Lacks the indole group, which may affect its biological activity.
Indole, 5-(3-pyrazolyl)-3-(4-tolyl)-: A structural isomer with different substitution patterns.
Pyrazole, 5-(3-indolyl)-3-phenyl-: Contains a phenyl group instead of a tolyl group.
Uniqueness
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is unique due to the presence of both indole and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64640-77-3 |
|---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C18H15N3/c1-12-6-8-13(9-7-12)17-10-18(21-20-17)15-11-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3,(H,20,21) |
InChI Key |
XJUJNQLHZRQSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















